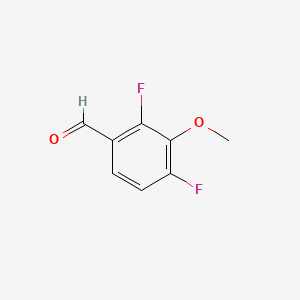

2,4-Difluoro-3-methoxybenzaldehyde

描述

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a significant class of molecules in which one or more hydrogen atoms on an aromatic ring are substituted with fluorine. This substitution can dramatically alter the compound's physical, chemical, and biological properties. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modify the electronic nature of the aromatic ring, which can lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. nih.govacs.orgnih.gov The presence of fluorine can also influence molecular conformation and binding affinity to biological targets. nih.gov

2,4-Difluoro-3-methoxybenzaldehyde is a prime example of a polyfluorinated aromatic compound. The two fluorine atoms at positions 2 and 4 of the benzene (B151609) ring exert strong electron-withdrawing effects, which, combined with the electron-donating methoxy (B1213986) group at position 3, creates a unique electronic environment. This distinct substitution pattern influences the reactivity of the aldehyde group and the aromatic ring, making it a valuable synthon for a variety of chemical transformations.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery. nih.govtandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov Fluorinated compounds often exhibit enhanced potency, improved metabolic stability, and better bioavailability compared to their non-fluorinated counterparts. nih.govnih.gov

This compound serves as a key intermediate in the synthesis of a range of biologically active molecules. The aldehyde group provides a reactive handle for various transformations, such as oxidation, reduction, and condensation reactions. The difluoro-methoxy substitution pattern is often found in the core structures of compounds developed for various therapeutic areas. The presence and positioning of the fluorine and methoxy groups can be critical for achieving the desired biological activity and drug-like properties.

Overview of Key Research Areas and Applications

The unique structural features of this compound have led to its use in several key areas of research and application:

Pharmaceutical Synthesis: It is a crucial building block for the synthesis of active pharmaceutical ingredients (APIs). ossila.com For instance, it is used in the creation of complex heterocyclic systems and other scaffolds that are central to the development of new therapeutic agents.

Medicinal Chemistry: Researchers utilize this compound to synthesize novel molecules with potential applications in various disease areas. The difluoro-methoxy phenyl moiety is a common feature in molecules designed to interact with specific biological targets.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy of agrochemicals. This benzaldehyde (B42025) derivative can be a precursor to new herbicides, insecticides, and fungicides. researchgate.net

Materials Science: Fluorinated aromatic compounds are also explored in materials science for the development of polymers and other advanced materials with specific desired properties. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C8H6F2O2 |

| Molecular Weight | 172.13 g/mol |

| CAS Number | 3720237 |

| Appearance | Solid |

| Synonyms | 2,4-Difluoro-3-methoxy-benzaldehyde |

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEXKEWRNDNTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395495 | |

| Record name | 2,4-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-66-4 | |

| Record name | 2,4-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870837-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluoro 3 Methoxybenzaldehyde and Its Analogs

Established Synthetic Pathways

The construction of substituted benzaldehydes like 2,4-difluoro-3-methoxybenzaldehyde can be approached through various established synthetic routes. These methods can be broadly categorized into one-step and multi-step strategies, each with its own set of advantages and limitations.

One-step syntheses offer an efficient and often more economical route to target molecules by minimizing the number of synthetic transformations and purification steps. liberty.edu A common one-step method for synthesizing substituted benzaldehydes is through the direct formylation of a corresponding aromatic precursor. For instance, the synthesis of 2,4-difluorobenzaldehyde (B74705) has been achieved from 1,3-difluorobenzene (B1663923) and carbon monoxide using a catalyst system of aluminum chloride (AlCl₃) and hydrogen chloride (HCl) under pressure. researchgate.net This approach, known as the Gattermann-Koch reaction or a related formylation, introduces the aldehyde group directly onto the aromatic ring.

Another one-step strategy involves the nucleophilic aromatic substitution (SNAr) reaction. In a relevant example, 4-fluorobenzaldehyde (B137897) reacts with 4-methoxyphenol (B1676288) in the presence of potassium carbonate and dimethyl sulfoxide (B87167) (DMSO) to produce 4-(4-methoxyphenoxy)benzaldehyde. walisongo.ac.id This type of reaction is particularly useful when a suitable fluorinated benzaldehyde (B42025) precursor is readily available. The reaction is typically heated to facilitate the displacement of the fluoride (B91410) ion by the incoming nucleophile. walisongo.ac.id

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, also represent a powerful one-step approach. liberty.edu Research has focused on developing one-pot syntheses of benzaldehyde derivatives through directed metalation, which allows for the regioselective introduction of functional groups. liberty.edu

The following table provides an overview of selected one-step synthetic approaches for benzaldehyde derivatives:

Interactive Data Table: One-Step Synthesis of Benzaldehyde Analogs| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 1,3-Difluorobenzene | CO, AlCl₃, HCl | 2,4-Difluorobenzaldehyde | Direct formylation under pressure. researchgate.net |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol, K₂CO₃, DMSO | 4-(4-Methoxyphenoxy)benzaldehyde | Nucleophilic aromatic substitution. walisongo.ac.id |

| Formamide, Phenyl lithium | Butyllithium, Electrophile | ortho-Substituted Benzaldehyde | Tandem reaction via directed metalation. liberty.edu |

| m-Methoxybenzyl alcohol | Nitric acid, Water | 3-Methoxybenzaldehyde | Direct oxidation at room temperature. google.com |

Multi-step syntheses provide a more versatile approach to constructing complex molecules like this compound, where the desired substitution pattern may not be achievable through a single transformation. libretexts.org These strategies involve a sequence of reactions, often including the protection and deprotection of functional groups, to build the target molecule step-by-step. arxiv.org

A common multi-step pathway involves the modification of a pre-existing substituted benzene (B151609) ring. For example, the synthesis of a substituted benzaldehyde can begin with a Weinreb amide, which is then reduced to a stable aluminum hemiaminal intermediate. acs.orgrug.nl This intermediate acts as a protected aldehyde, allowing for subsequent cross-coupling reactions with organometallic reagents to introduce additional substituents before the aldehyde is unmasked. acs.orgrug.nl This method offers a high degree of control over the final substitution pattern.

Another multi-step approach might involve the synthesis of a bicyclic heterocyclic precursor, which is then transformed into the desired benzaldehyde derivative. For instance, 2-fluoro-3-methoxybenzaldehyde (B32414) is utilized in the synthesis of benzosuberone derivatives through a Wittig reaction followed by a Friedel-Crafts acylation to form a cycloheptanone (B156872) ring. ossila.com While this showcases the use of the target compound, the reverse, building the benzaldehyde from simpler precursors, often follows similar strategic bond formations.

Flow chemistry is an emerging paradigm in multi-step synthesis, allowing for the continuous production of complex molecules by passing reagents through columns containing immobilized catalysts and scavengers. syrris.jp This technique has been successfully applied to the multi-step synthesis of natural products and offers significant advantages in terms of reaction control, efficiency, and scalability. syrris.jp

The following table outlines a conceptual multi-step synthesis, illustrating the types of transformations that could be involved:

Interactive Data Table: Conceptual Multi-Step Synthesis| Step | Reaction Type | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Halogenation | Halogenated Benzene | Introduction of a handle for further functionalization. |

| 2 | Nitration | Nitro-Halogenated Benzene | Introduction of a group that can be converted to an amine. |

| 3 | Nucleophilic Substitution | Methoxy-Nitro-Halogenated Benzene | Introduction of the methoxy (B1213986) group. |

| 4 | Reduction | Methoxy-Amino-Halogenated Benzene | Conversion of the nitro group to an amine. |

| 5 | Sandmeyer Reaction | Methoxy-Fluoro-Halogenated Benzene | Conversion of the amine to a fluorine atom. |

| 6 | Formylation | This compound | Introduction of the aldehyde group. |

Advanced Fluorination Techniques

The introduction of fluorine atoms into aromatic rings is a key step in the synthesis of many modern pharmaceuticals and agrochemicals due to fluorine's ability to modulate a molecule's physicochemical properties. nih.gov While traditional fluorination methods have been used for decades, there is an ongoing effort to develop more advanced and selective techniques. nih.gov

Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a particularly attractive strategy as it allows for the diversification of complex molecules. acs.org This approach avoids the need to carry fluorine-containing fragments through a lengthy synthesis, which can sometimes be challenging.

Modern fluorination methods often employ novel reagents and catalysts to achieve high selectivity and functional group tolerance. These can include electrophilic fluorinating agents, such as those based on N-F chemistry, or nucleophilic fluorinating agents, like potassium fluoride in combination with a phase-transfer catalyst. The choice of fluorinating agent and reaction conditions is crucial for controlling the regioselectivity of the fluorination reaction, especially in highly substituted aromatic systems.

The development of catalytic methods for fluorination is a significant area of research. Transition metal-catalyzed fluorination reactions, for example, can offer unique selectivities that are not achievable with traditional methods. These advanced techniques are critical for the efficient and selective synthesis of complex fluorinated molecules like this compound and its analogs. nih.gov

Reaction Conditions and Optimization

The success of a chemical synthesis, whether one-step or multi-step, often hinges on the careful optimization of reaction conditions. Factors such as the choice of catalyst, solvent, and temperature can have a profound impact on the yield, selectivity, and reaction rate. tue.nlgoogle.com

Catalysts play a pivotal role in many of the synthetic transformations used to produce substituted benzaldehydes. They can accelerate reaction rates, enable reactions to proceed under milder conditions, and control the selectivity of a reaction.

In the context of formylation reactions, Lewis acids like aluminum chloride are commonly used to activate the aromatic ring towards electrophilic attack. researchgate.net For cross-coupling reactions, palladium-based catalysts are frequently employed to facilitate the formation of carbon-carbon bonds. acs.org The choice of ligand on the palladium catalyst can be tuned to optimize the reaction for specific substrates.

In oxidation reactions, such as the conversion of a benzyl (B1604629) alcohol to a benzaldehyde, various catalysts can be used. For example, a palladium-based catalyst has been used for the catalytic oxidation of anethole (B165797) to p-methoxybenzaldehyde. google.com Zirconium and hafnium complexes have also been shown to catalyze the reductive etherification of substituted benzaldehydes. osti.gov The optimization of the catalyst system is often a key focus of methods development to improve reaction efficiency and sustainability. researchgate.net

The choice of solvent can significantly influence the outcome of a reaction. Solvents can affect the solubility of reagents, the stability of intermediates, and the rate of a reaction. For example, in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO or DMF are often used to accelerate the reaction rate. walisongo.ac.id In some cases, solvent-free conditions can be employed to create a more environmentally friendly process. tue.nl

Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the rate of a reaction, but they can also lead to the formation of undesired byproducts. tue.nl For example, in the Knoevenagel condensation of benzaldehydes, the reaction temperature is optimized to maximize the yield of the desired product while minimizing side reactions. researchgate.net In some syntheses, reactions are carried out at low temperatures to control selectivity, particularly when using highly reactive organometallic reagents. liberty.edu The precise control of temperature is often essential for achieving high yields and purities of the final product. google.com

The following table summarizes the impact of reaction conditions on the synthesis of benzaldehyde analogs:

Interactive Data Table: Optimization of Reaction Conditions| Reaction Type | Catalyst | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| Gattermann-Koch | AlCl₃, HCl | - | 60°C | Optimized for the synthesis of 2,4-difluorobenzaldehyde. researchgate.net |

| Nucleophilic Aromatic Substitution | K₂CO₃ (base) | DMSO | 140°C | High temperature drives the reaction to completion. walisongo.ac.id |

| Knoevenagel Condensation | Piperidine | Ethyl Acetate (B1210297) (initially) | 90°C (solvent-free) | Temperature optimized for high conversion and selectivity. tue.nl |

| Oxidation | Potassium Hydroxide (base) | Water | 70°C | Controlled temperature for the oxidation of a benzaldehyde to a benzoic acid. google.com |

Purification and Isolation Techniques

The final purity of this compound and its analogs is crucial for their application in research and as intermediates in the synthesis of complex molecules. Achieving high purity necessitates effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities from the crude reaction mixture. The primary methods employed for the purification of these substituted benzaldehydes are column chromatography and recrystallization, often preceded by a liquid-liquid extraction workup.

Liquid-Liquid Extraction:

Following synthesis, a standard workup procedure involves quenching the reaction mixture and performing a liquid-liquid extraction. For instance, in the synthesis of related compounds like 2,3-difluoro-6-methoxybenzoic acid from its benzaldehyde precursor, the workup involves extraction with dichloromethane (B109758) (DCM) to separate the organic product from the aqueous phase. google.com This is followed by further extraction with ethyl acetate (EA) after acidification. google.com This multi-step extraction process, using solvents of varying polarity, is effective in separating the desired product from inorganic salts and water-soluble impurities.

Column Chromatography:

Column chromatography is a widely used and highly effective method for purifying substituted benzaldehydes. The choice of stationary phase and eluent system is critical for achieving good separation. Silica (B1680970) gel is the most common stationary phase due to its polarity and versatility. The eluent is typically a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether. The ratio of these solvents is optimized to achieve the desired separation, often starting with a lower polarity mixture and gradually increasing the polarity (gradient elution).

For example, the purification of 4-(difluoromethoxy)-3-methoxybenzaldehyde, an analog of the target compound, was successfully achieved using column chromatography on silica gel with an ethyl acetate/n-hexane (1:4) mixture as the eluent. chemicalbook.com Similarly, various other dialkoxybenzaldehydes have been purified using column chromatography with a hexanes/EtOAc eluent system, with ratios varying from 10:1 to 2:1 depending on the specific substrate. semanticscholar.org General procedures for column chromatography often involve dry loading the crude product onto a solid support like celite and then eluting with a gradient of hexanes:ethyl acetate. orgsyn.org

Table 1: Column Chromatography Parameters for Substituted Benzaldehyde Analogs

| Compound | Stationary Phase | Eluent System | Eluent Ratio | Reference |

|---|---|---|---|---|

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | Silica Gel | Ethyl acetate/n-hexane | 1:4 | chemicalbook.com |

| 1,3-Di-iso-propoxybenzene (precursor) | Silica Gel | Hexanes/EtOAc | 4:1 to 2:1 | semanticscholar.org |

| 2-Alkoxy-6-methoxybenzaldehydes | Silica Gel | Hexanes/EtOAc | 5:1 | semanticscholar.org |

| 2,4-Diphenoxybenzaldehyde | Silica Gel | Hexanes/EtOAc | 6:1 | semanticscholar.org |

| General Aldehyde Purification | Silica Gel | Hexanes/Ethyl Acetate | Gradient 19:1 to 1:1 | orgsyn.org |

Recrystallization:

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The purification of 2,3-Difluoro-6-methoxybenzaldehyde was accomplished by recrystallization from a mixed solvent system of diethyl ether and petroleum ether (40-60). chemicalbook.com In the synthesis of 2,3-difluoro-6-methoxybenzoic acid, the final solid product was purified by dissolving it in a mixture of DCM and EA, followed by the addition of petroleum ether (PE) to induce precipitation. google.com This process was repeated several times to achieve high purity. google.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Table 2: Recrystallization Solvents for Substituted Benzaldehyde Analogs and Derivatives

| Compound | Solvent System | Notes | Reference |

|---|---|---|---|

| 2,3-Difluoro-6-methoxybenzaldehyde | Diethyl Ether / Petroleum Ether (40-60) | Crystallized from a mixed solvent system. | chemicalbook.com |

| 2,3-Difluoro-6-methoxybenzoic acid | DCM / EA / PE | Product dissolved in DCM/EA, then precipitated with PE. | google.com |

| 4-Ethoxy-3-methoxybenzaldehyde | Cyclohexane | A single solvent recrystallization. | orgsyn.org |

The selection of the most appropriate purification technique, or combination of techniques, depends on the physical state of the crude product (oil or solid), the nature of the impurities, and the desired final purity. Thin-layer chromatography (TLC) is an indispensable tool used throughout the purification process to monitor the progress of the reaction and to identify the fractions containing the pure product during column chromatography. google.com

Chemical Reactivity and Derivatization Studies of 2,4 Difluoro 3 Methoxybenzaldehyde

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. sigmaaldrich.com For aldehydes like 2,4-Difluoro-3-methoxybenzaldehyde, these are crucial for forming larger, more complex structures.

Aldehydes react with primary amines to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. organic-chemistry.orgasianpubs.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. miracosta.edu The reaction is reversible, and the pH must be carefully controlled to ensure protonation of the hydroxyl intermediate without deactivating the amine nucleophile. miracosta.edu

Studies on fluorinated benzaldehydes have shown that they readily form imines. For instance, 2,4-difluorobenzaldehyde (B74705) has been successfully reacted with various aniline (B41778) derivatives and chiral benzylamines to produce a range of imines in good to excellent yields, often using solvent-free mechanochemical methods. nih.gov These findings suggest that this compound would similarly undergo condensation with primary amines to furnish the corresponding N-substituted imines.

Table 2: Representative Imine Formation Reaction

| Reactants | Conditions | Product Structure | Product Name |

|---|---|---|---|

| This compound + Aniline | Acid catalyst (e.g., H⁺), removal of water |  | (E)-N-(2,4-Difluoro-3-methoxybenzylidene)aniline |

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation. magritek.com A variation known as the Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base or acid. miracosta.edunih.gov Since this compound has no α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner. khanacademy.org

When reacted with a ketone that has α-hydrogens, such as acetone (B3395972), under basic conditions, the ketone is deprotonated to form a nucleophilic enolate ion. magritek.com This enolate then attacks the carbonyl carbon of this compound to form a β-hydroxy ketone (an aldol addition product). miracosta.edu These products often readily undergo dehydration, especially with heating, to yield a highly conjugated α,β-unsaturated ketone, which in this case would be a chalcone (B49325) analogue. miracosta.edu The reaction of other substituted benzaldehydes, like 4-fluorobenzaldehyde (B137897) and 4-methoxybenzaldehyde, with acetone is well-documented, proceeding through this pathway to form unsaturated ketones. magritek.commagritek.com

Table 3: Claisen-Schmidt Condensation of this compound with Acetone

| Reaction Stage | Intermediate/Product | General Structure |

|---|---|---|

| Aldol Addition | β-Hydroxy Ketone |  |

| Dehydration | α,β-Unsaturated Ketone |  |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, typically joins an organoboron species with an organic halide or triflate. nih.gov this compound itself is not a direct substrate for these couplings as it lacks the necessary leaving group (e.g., Br, I, OTf). However, its derivatives can be readily employed in such transformations.

For a Suzuki coupling, a halogenated analogue such as 1-bromo-2,4-difluoro-3-methoxybenzene (B1289352) could be used. This aryl bromide could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl compounds, respectively. The aldehyde functionality could then be introduced in a subsequent step if desired. Alternatively, the aldehyde group in this compound could be converted to a triflate, or the entire molecule could be synthesized from a halogenated precursor that undergoes coupling prior to the final formylation step. The viability of such fluorinated aromatic rings in Suzuki couplings is well-established. researchgate.netresearchgate.net

Similarly, the Heck reaction couples an aryl halide or triflate with an alkene. organic-chemistry.orgwikipedia.org A derivative of this compound bearing a halide or triflate leaving group would be a suitable substrate for Heck coupling to introduce a vinyl group onto the aromatic ring. youtube.com

Other Aromatic Transformations

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of the strongly deactivating formyl (-CHO) group. masterorganicchemistry.com The directing effects of the substituents are as follows:

-CHO (formyl): Strongly deactivating, meta-directing.

-OMe (methoxy): Strongly activating, ortho, para-directing.

-F (fluoro): Deactivating, ortho, para-directing.

The positions available for substitution are C5 and C6. The methoxy (B1213986) group at C3 directs ortho to C2 and C4 (both blocked) and para to C6. The fluorine at C2 directs ortho to C1 (blocked) and C3 (blocked) and para to C5. The fluorine at C4 directs ortho to C3 (blocked) and C5, and para to C1 (blocked). The aldehyde at C1 directs meta to C3 (blocked) and C5.

For derivatives where the aldehyde is modified to a less deactivating or an activating group, EAS becomes more feasible. For example, if the aldehyde is reduced to a methyl group, the directing effects would be dominated by the activating methoxy and methyl groups, leading to substitution primarily at C6. Studies on the related compound 2,4-difluoro-3-methoxybenzene (lacking the formyl group) show that electrophilic bromination occurs, demonstrating the ring system's capacity for substitution when the strong deactivating group is absent.

Halogenation Reactions and their Influence on Reactivity

The reactivity of this compound in halogenation reactions is dictated by the complex interplay of its substituents on the aromatic ring. The benzaldehyde (B42025) moiety contains a carbonyl group, which is strongly deactivating and acts as a meta-director in electrophilic aromatic substitution reactions. youtube.comminia.edu.eg Conversely, the methoxy group (–OCH₃) is an activating group, while the fluoro groups (–F) are weakly deactivating; all three are ortho-, para-directors. minia.edu.eg

In an electrophilic halogenation (e.g., chlorination or bromination), the substitution pattern is determined by the cumulative directive effects of these groups on the two available positions (C5 and C6). The aldehyde group directs incoming electrophiles to the meta position (C5). The methoxy group at C3 directs to its ortho positions (C2 and C4, both blocked) and its para position (C6). The fluorine at C2 directs to its para position (C5). The fluorine at C4 directs to its ortho position (C5). The convergence of these directing effects strongly suggests that electrophilic substitution will preferentially occur at the C5 position.

Beyond electrophilic substitution, the presence of two fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction less common for simple benzaldehydes. acgpubs.org The electron-withdrawing nature of the fluorine atoms and the aldehyde group enhances the electrophilicity of the ring, allowing for the potential displacement of a fluoride (B91410) ion by a strong nucleophile. Studies on di- and tri-fluorinated benzaldehydes have shown that under basic conditions with a nucleophile like methoxide, a fluorine atom at the para position to the carbonyl group can be substituted. acgpubs.org This indicates a potential pathway for further derivatization of this compound via SNAr, likely at the C4 position.

Table 1: Analysis of Substituent Effects in Electrophilic Halogenation

| Substituent | Type | Directive Effect | Influence on Available Positions |

| -CHO (at C1) | Deactivating | Meta | Directs to C5 |

| -F (at C2) | Deactivating | Ortho, Para | Directs to C5 |

| -OCH₃ (at C3) | Activating | Ortho, Para | Directs to C6 |

| -F (at C4) | Deactivating | Ortho, Para | Directs to C5 |

Synthesis of Complex Organic Molecules as Building Blocks

This compound serves as a valuable starting material for the construction of more elaborate molecular architectures, owing to the reactivity of its aldehyde functional group and the potential for modification of its substituted aromatic ring.

Heterocyclic Compound Formation (e.g., hydroisoquinolines, acridinone, quinazolines)

The aldehyde functionality is a key feature for building various heterocyclic rings.

Hydroisoquinolines and Isoquinolines: While direct synthesis using this compound is not extensively documented, established methods for isoquinoline (B145761) synthesis can be adapted. A versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov By analogy, a suitably prepared derivative of this compound could be condensed with various nitriles to construct a diverse array of highly substituted isoquinolines, where the difluoro-methoxyphenyl moiety would be a key structural component. nih.govharvard.edu

Acridinones: The synthesis of the acridone (B373769) core can be achieved through several routes. One laboratory-scale synthesis utilizes a Grignard addition to an aldehyde, followed by oxidation and nucleophilic aromatic substitution steps to form the tricyclic acridone structure. nih.gov In this context, this compound could serve as the initial aldehyde, reacting with a suitable Grignard reagent to initiate the sequence, ultimately yielding a fluorescent acridone derivative bearing the 2,4-difluoro-3-methoxy substitution pattern.

Quinazolines: Many synthetic protocols for quinazolines and their analogues, quinazolinones, involve the condensation of an aldehyde with a 2-amino-substituted benzene (B151609) derivative. organic-chemistry.orgnih.gov For example, molecular iodine can catalyze the amination of 2-aminobenzaldehydes with benzylamines to form quinazolines. organic-chemistry.org In such reactions, this compound can act as the aldehyde component, reacting with various ortho-amino anilines or related compounds to produce 2-(2,4-difluoro-3-methoxyphenyl)-substituted quinazolines.

Table 2: Potential Synthetic Routes to Heterocycles

| Target Heterocycle | General Method | Role of this compound |

| Isoquinoline | Condensation of lithiated aryl imine with a nitrile. nih.gov | Precursor to the required substituted aryl imine. |

| Acridinone | Grignard addition, oxidation, and cyclization sequence. nih.gov | Initial electrophile for Grignard reagent addition. |

| Quinazoline | Condensation of an aldehyde with a 2-aminoaniline derivative. organic-chemistry.org | Aldehyde component providing the C2 substituent. |

Benzosuberone Derivative Synthesis

Benzosuberone frameworks are important structural motifs in medicinal chemistry. A primary method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.orgpraxilabs.com This reaction is broadly applicable to a wide range of substituted benzaldehydes and cycloalkanones. nih.govmiracosta.edu

This compound can readily participate in a Claisen-Schmidt condensation with suberone (cycloheptanone) or its derivatives. The reaction, typically catalyzed by a base like sodium hydroxide, would involve the double condensation of the aldehyde with the two α-carbons of suberone, leading to the formation of an α,α′-bis(2,4-difluoro-3-methoxybenzylidene)cyclosuberone. This method provides a direct and efficient route to complex benzosuberone derivatives.

Table 3: Examples of Claisen-Schmidt Condensation for Benzylidene Cycloalkanone Synthesis

| Aldehyde | Ketone | Base | Product Type | Yield |

| Various Benzaldehydes | Cyclopentanone | NaOH (solid) | α,α′-bis(benzylidene)cyclopentanone | 96-98% nih.gov |

| Various Benzaldehydes | Cyclohexanone | NaOH (solid) | α,α′-bis(benzylidene)cyclohexanone | 96-98% nih.gov |

| Benzaldehyde | Acetone | NaOH (aq. ethanol) | Dibenzalacetone | - miracosta.edu |

Linker Applications in Solid-Phase Organic Synthesis

In solid-phase organic synthesis (SPOS), linkers are crucial molecules that attach a substrate to a solid support. Aldehyde-functionalized linkers are widely used to immobilize primary amines via reductive amination. nih.govacs.org A close analogue of the title compound, 4-(4-formyl-3-methoxyphenoxy)butanoic acid (MeOBAL), is a commercially available linker that demonstrates this utility. acs.org

The aldehyde group of this compound makes it highly suitable for similar applications. It can be incorporated into a linker construct and attached to a resin. The aldehyde then serves as a handle to attach the first building block of a combinatorial library, typically an amine-containing molecule. The electron-withdrawing fluorine atoms can influence the reactivity of the aldehyde and the stability of the resulting imine and the final amine linkage, potentially affecting the conditions required for cleavage from the solid support. acs.orgnih.gov This tunability is a desirable feature in the design of novel linkers for combinatorial chemistry. nih.gov

Spectroscopic and Computational Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy would be used to identify the number and types of hydrogen atoms in the 2,4-Difluoro-3-methoxybenzaldehyde molecule. The spectrum would be expected to show signals for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of these signals, reported in parts per million (ppm), and the coupling constants (J) between adjacent protons would provide crucial information about their connectivity and spatial arrangement.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet or triplet | |

| Aromatic (Ar-H) | 6.5 - 8.0 | Doublet of doublets or more complex patterns | J(H-F) and J(H-H) couplings |

Note: This table represents expected values and not experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would be indicative of the type of carbon (e.g., carbonyl, aromatic, methoxy).

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-F) | 150 - 165 (with C-F coupling) |

| Aromatic (C-O) | 140 - 160 |

| Aromatic (C-H) | 110 - 130 |

Note: This table represents expected values and not experimental data.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling constants (J(F-F) and J(F-H)) would confirm their positions on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and aldehyde, C-O stretches of the methoxy group and ether linkage, and C-F stretches.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | 1680 - 1710 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aldehyde) | 2700 - 2850 |

| C-O Stretch (Methoxy/Aryl Ether) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) |

Note: This table represents expected values and not experimental data.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Predicted mass spectrometry data suggests a monoisotopic mass of 172.03358 Da. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺). sigmaaldrich.com

Predicted Mass Spectrometry Data for this compound Adducts sigmaaldrich.com

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 173.04086 |

| [M+Na]⁺ | 195.02280 |

| [M-H]⁻ | 171.02630 |

This data is based on computational predictions and not experimental results.

UV-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The wavelength of maximum absorbance (λ_max) would be influenced by the substitution pattern on the benzene (B151609) ring.

Theoretical and Computational Chemistry

Theoretical and computational chemistry are powerful tools for investigating molecular structure, properties, and reactivity. These methods allow for the detailed examination of molecules like this compound at the atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a popular choice for calculations on molecules of this size due to its balance of accuracy and computational cost.

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would focus on the orientation of the methoxy (-OCH₃) and aldehyde (-CHO) groups relative to the benzene ring. By systematically rotating these groups and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer, which is the most stable and populated structure, as well as any other low-energy local minima. The planarity of the aldehyde group with respect to the aromatic ring and the orientation of the methyl group are key aspects that would be investigated.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to interpret and assign experimental infrared (IR) and Raman spectra.

For this compound, these calculations would predict the frequencies for characteristic vibrations, such as:

C-H stretching of the aromatic ring and aldehyde group.

C=O stretching of the carbonyl group.

C-F stretching modes.

C-O stretching of the methoxy group.

Ring breathing and deformation modes.

Total Energy Distribution (TED) analysis is then used to provide a quantitative assignment of the vibrational modes. TED breaks down each normal mode of vibration into contributions from individual internal coordinates (stretches, bends, torsions), offering a detailed understanding of the nature of each vibration.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity and stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is also important for understanding the electronic absorption spectra of the molecule. Calculations for this compound would map the distribution of these orbitals and quantify the energy gap, providing insight into its electronic behavior and potential for intramolecular charge transfer (ICT). ICT occurs when electron density is transferred from a donor part of the molecule to an acceptor part upon electronic excitation.

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation. MP2, or second-order Møller-Plesset theory, is the most common level of this theory. It offers a higher level of accuracy for calculating electron correlation effects than standard DFT methods, though it is more computationally demanding. MP2 calculations could be used to refine the optimized geometry and electronic properties of this compound, providing a benchmark against which DFT results can be compared.

Non-linear optical (NLO) materials have applications in technologies like high-speed information processing and optical communications. Computational methods are used to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For a molecule like this compound, which lacks a center of symmetry, the first hyperpolarizability (β) would be of particular interest. A large β value indicates a strong second-order NLO response. DFT calculations can be employed to compute these properties, helping to assess the potential of the molecule for NLO applications. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro, aldehyde) groups can influence the charge distribution and enhance NLO properties.

Hirshfeld Surface Analysis and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis and intermolecular interactions of this compound. This analytical technique requires single-crystal X-ray diffraction data, which appears to be unavailable for this specific compound at present.

However, to provide a contextual understanding, this section will discuss the principles of Hirshfeld surface analysis and the types of intermolecular interactions that are typically observed in related halogenated and methoxy-substituted benzaldehyde (B42025) derivatives. This information is based on studies of analogous compounds and serves to illustrate the analytical approach that would be taken if the crystal structure of this compound were determined.

General Principles of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, and it is generated by partitioning the electron density of the crystal into molecular fragments. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Two-Dimensional Fingerprint Plots

Expected Intermolecular Interactions in Substituted Benzaldehydes

The primary interactions expected include:

Hydrogen Bonds: Although this compound lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds involving the aldehyde and methoxy oxygen atoms are highly probable. scirp.org These interactions are a common feature in the crystal packing of benzaldehyde derivatives. scirp.org

Halogen Bonds: The presence of two fluorine atoms suggests the possibility of halogen bonding (C—F···O or C—F···F interactions), which are known to play a significant role in the crystal engineering of fluorinated organic compounds.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are also expected to contribute to the crystal stability.

van der Waals Forces: A significant portion of the intermolecular contacts would be attributable to non-specific van der Waals forces, particularly H···H contacts.

Illustrative Data from a Related Compound

To exemplify the type of data obtained from a Hirshfeld surface analysis, the following table presents the percentage contributions of various intermolecular contacts for a different, but structurally related, substituted benzaldehyde derivative.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| F···H/H···F | 8.7 |

| C···C | 5.3 |

| Other | 5.3 |

| Note: This data is for illustrative purposes only and does not represent this compound. |

Should the crystal structure of this compound be determined in the future, a similar analysis would provide precise details on its intermolecular interactions, offering valuable insights into its solid-state properties.

Biological and Medicinal Chemistry Research Applications

Anticancer Research

In the field of oncology, research has focused on utilizing fluorinated benzaldehydes for the synthesis of compounds that can interfere with cancer cell proliferation and survival. The specific substitution pattern of 2,4-Difluoro-3-methoxybenzaldehyde makes it a potential candidate for creating new anticancer agents.

Combretastatins are a class of natural products known for their potent ability to inhibit tubulin polymerization, a critical process for cell division. This disruption of the cellular machinery leads to cell cycle arrest and apoptosis in cancer cells. Consequently, synthetic analogues of combretastatins are of significant interest in cancer drug development.

Fluorinated benzaldehydes are key starting materials in the synthesis of these analogues. While specific research detailing the use of this compound is not extensively documented in publicly available literature, related isomers such as 2-Methoxy-3,4-difluorobenzaldehyde have been successfully used to create a series of fluorinated combretastatin analogues. The general synthetic approach involves a Wittig reaction between the fluorinated benzaldehyde (B42025) and a substituted benzylphosphonium salt to create the characteristic stilbene (1,2-diphenylethylene) backbone of combretastatins. The fluorine atoms are incorporated to potentially enhance the metabolic stability and binding affinity of the final compound to its target, tubulin.

The derivatives synthesized from fluorinated benzaldehydes have demonstrated significant cell growth inhibitory properties. For instance, fluorinated analogues of Combretastatin A-4 have shown potent cytotoxicity against various human cancer cell lines. The introduction of fluorine atoms into the combretastatin structure can influence the molecule's electronic properties and conformation, which in turn can affect its ability to inhibit tubulin polymerization and, consequently, its anticancer activity. The goal of synthesizing analogues using precursors like this compound is to develop compounds with improved efficacy and a better pharmacological profile compared to the natural parent compound.

Table 1: Examples of Cancer Cell Lines Investigated with Combretastatin Analogues

| Cell Line | Cancer Type |

|---|---|

| HL-60 | Human Promyelocytic Leukemia |

This table represents cell lines commonly used for testing anticancer agents, including combretastatin analogues. Specific data for derivatives of this compound is not available in the reviewed literature.

Beyond tubulin inhibition, medicinal chemistry efforts also target specific enzymes involved in cancer progression. One such target is Lysine Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and plays a crucial role in gene regulation. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, making it an attractive strategy for cancer therapy.

Research has shown that derivatives of a related compound, 3-Fluoro-4-methoxybenzaldehyde, have been used to synthesize resveratrol analogues that act as potent inhibitors of LSD1. This suggests that the difluoro-methoxybenzaldehyde scaffold could be a valuable starting point for designing novel LSD1 inhibitors. The aldehyde functional group allows for the construction of more complex molecules that can fit into the active site of the LSD1 enzyme and block its activity. However, specific studies employing this compound for this purpose have not been identified in the available literature.

Development of Therapeutic Agents

The utility of this compound as a synthetic intermediate extends beyond cancer research into other areas of therapeutic development.

Extensive searches of scientific literature did not yield specific examples of this compound being used in the synthesis of G Protein-Coupled Receptor 40 (GPR40) agonists for the treatment of type 2 diabetes. This area of research is active, but the available documentation does not link it to this specific precursor.

Similarly, a thorough review of the available literature did not reveal any studies where this compound was utilized as a starting material for the synthesis of antihypertensive agents.

Antiplatelet Agents

While direct studies on the antiplatelet activity of this compound are not extensively documented, research on structurally related compounds highlights the potential for this chemical class. For instance, studies on 4-amino-5-oxoproline derivatives have shown that incorporating a 4-fluorophenyl group can lead to significant antiplatelet and antithrombotic activity. mdpi.com One of the most effective compounds in a studied series was (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoproline, which demonstrated efficacy in both in vitro and in vivo models. mdpi.com Further research into phenylhydrazone derivatives of ethyl acetoacetate revealed that the electronic nature of substituents on the phenyl ring influences antiplatelet efficacy. nih.gov Derivatives with electron-releasing groups like hydroxyl or methoxy (B1213986) tended to show better inhibition of platelet aggregation induced by arachidonic acid. nih.gov These findings suggest that derivatives of this compound, which combine fluorine's electronic effects with a methoxy group, could be promising candidates for development as novel antiplatelet agents.

Antimicrobial and Antifungal Activity Investigations

Benzaldehyde and its derivatives are recognized for their significant antimicrobial and antifungal properties, often considered safe and effective for controlling pathogens. mdpi.com Their mechanism frequently involves the disruption of cellular antioxidant systems in fungi, leading to growth inhibition. researchgate.netnih.gov Research has shown that the specific arrangement of substituents on the benzaldehyde ring is crucial for its bioactivity.

Studies on various substituted benzaldehydes against fungal pathogens like Aspergillus species and Penicillium expansum have revealed clear structure-activity relationships. For example, 2-hydroxy-4-methoxybenzaldehyde (HMB) has been identified as a more potent antifungal agent than the well-known flavor compound vanillin (B372448), effectively inhibiting the growth of the agricultural pathogen Fusarium graminearum. nih.gov HMB was found to damage fungal cell membranes and inhibit the biosynthesis of mycotoxins. nih.gov In broader studies of benzaldehyde analogs, the presence of an ortho-hydroxyl group was found to increase antifungal activity. nih.govnih.gov The introduction of fluorine atoms is a common strategy to enhance the potency of bioactive molecules. For example, clinafloxacin-triazole hybrids featuring a 2,4-difluorophenyl ring exhibited potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | Inhibited mycelial growth (MIC of 200 µg/mL); damaged cell membranes; reduced mycotoxin production. | nih.gov |

| 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) | Aspergillus species, Penicillium expansum | High antifungal activity (MIC between 0.5 and 1.0 mM). | nih.gov |

| 2,5-Dimethoxybenzaldehyde | Aspergillus species, Penicillium expansum | Moderate antifungal activity (MIC between 1.0 and 2.0 mM). | nih.gov |

| 2,3-Dimethoxybenzaldehyde | Aspergillus species, Penicillium expansum | Lower antifungal activity (MIC between 2.0 and 3.0 mM). | nih.gov |

| Benzaldehyde | Various fungi (e.g., Aspergillus, Candida) | Inhibits fungal growth by disrupting cellular antioxidant systems. | researchgate.net |

Modification of Natural Products and Drug Molecules

Substituted benzaldehydes like this compound are valuable chemical intermediates for the synthesis of more complex, biologically active molecules. researchgate.net The aldehyde functional group is highly reactive and allows for the construction of diverse molecular scaffolds, such as Schiff bases, which are known to possess a wide range of biological activities including antifungal, anti-HIV, and anti-inflammatory properties. researchgate.net For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, is frequently used as a starting material to synthesize various derivatives for pharmaceutical applications. researchgate.net

The 2,4-difluorophenyl moiety, a key feature of the title compound, is present in numerous pharmaceuticals and is often introduced to enhance biological activity. mdpi.com The synthesis of novel hydrazinecarbothioamides and 1,2,4-triazole derivatives containing the 2,4-difluorophenyl group has led to compounds with excellent antioxidant activity. mdpi.com This demonstrates the utility of fluorinated aromatic aldehydes as building blocks in creating new chemical entities with desired therapeutic properties. The process of modifying known molecules, whether from natural or synthetic origins, is a fundamental strategy in drug discovery to improve efficacy and other pharmacological parameters. researchgate.net

Molecular Docking Studies and Target Identification

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. researchgate.net This method is instrumental in modern drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.

Derivatives of substituted benzaldehydes have been subjected to these in silico studies to explore their therapeutic potential. For example, a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde was docked into the binding sites of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two important targets in cancer therapy. nih.gov The results indicated that the compound could bind tightly within the EGFR pocket, suggesting its potential as a potent inhibitor. nih.gov In another study, newly designed compounds derived from 1,6-dihydro-1,3,5-triazine-2,4-diamine were docked against the Plasmodium dihydrofolate reductase (pDHFR) enzyme, a key target for antimalarial drugs, to predict their binding affinity. researchgate.net Similarly, fluorinated benzimidazole derivatives were designed and screened via molecular docking to identify potent thrombin inhibitors for anticoagulant therapy. researchgate.net These studies underscore the importance of molecular docking in rational drug design, allowing researchers to prioritize the synthesis of compounds, such as those derived from this compound, that are most likely to interact effectively with a specific biological target.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of aromatic aldehydes, SAR analyses have provided key insights into the features required for therapeutic effects. The introduction of fluorine atoms and their position on the aromatic ring can dramatically alter a molecule's properties and its interaction with biological targets. mdpi.com

The 2,4-difluorophenyl moiety has been specifically identified as a favorable feature in several classes of bioactive compounds.

Antimicrobial Agents : In a series of clinafloxacin-triazole hybrids, the derivative with a 2,4-difluorophenyl ring showed the most potent antimicrobial activity. nih.gov

Receptor Agonists : SAR studies of compounds targeting sphingosine-1-phosphate (S1P) receptors found that a 2,4-difluorophenyl group was a suitable lipophilic component, leading to compounds with high potency and selectivity. nih.gov

Antifungal Agents : In studies of various benzaldehyde analogs, the position and nature of substituents were shown to be critical for antifungal potency. The presence of a hydroxyl group at the ortho position significantly enhances activity compared to a methoxy group at the same position. nih.gov For example, 2-hydroxy-3-methoxybenzaldehyde is more active than 2,3-dimethoxybenzaldehyde. nih.gov

These SAR studies provide a rational basis for designing new molecules. The specific combination of two fluorine atoms and a methoxy group in this compound offers a unique electronic profile that can be exploited to develop new derivatives with optimized biological activity.

| Structural Moiety/Feature | Associated Biological Activity | SAR Observation | Reference |

|---|---|---|---|

| 2,4-Difluorophenyl group | Antimicrobial | Confers potent activity in clinafloxacin-triazole hybrids, especially against MRSA. | nih.gov |

| 2,4-Difluorophenyl group | S1P4 Receptor Agonism | Identified as a highly suitable lipophilic component, providing good potency and selectivity. | nih.gov |

| Ortho-hydroxyl group on benzaldehyde | Antifungal | Increases antifungal activity compared to analogs with only methoxy groups. | nih.govnih.gov |

| Hydroxyl group on phenylhydrazone | Antibacterial | The presence and position of hydroxyl groups enhance antimicrobial activity in aroyl hydrazones. | rsc.org |

Investigation in Agricultural Chemistry (Pesticides, Herbicides)

The unique properties of fluorine have made fluorinated compounds essential in the development of modern agrochemicals, including fungicides, insecticides, and herbicides. The introduction of fluorine can increase the biological activity, metabolic stability, and lipophilicity of a molecule, enhancing its effectiveness in crop protection. trea.com

Benzaldehyde and its derivatives are known to possess fungicidal properties, making them relevant to agricultural applications. mdpi.com For instance, 2-hydroxy-4-methoxybenzaldehyde has demonstrated a promising antifungal effect on wheat grains against the pathogen Fusarium graminearum, suggesting its potential use in the preservation of agricultural products. nih.gov The development of Schiff base derivatives from substituted benzaldehydes has also been explored for creating herbicides. researchgate.net

Given the prevalence of fluorinated building blocks in the synthesis of active agrochemical ingredients, this compound represents a valuable precursor for creating novel pesticides. trea.com The 2,4-difluorophenyl group is a component of various bioactive molecules used in agriculture, and synthetic pathways utilizing such fluorinated intermediates are of significant interest to the industry. semanticscholar.org

Advanced Materials Science Applications

Organic Electronics and Optoelectronics

The field of organic electronics relies on the development of novel semiconducting materials that can be processed at low cost to create flexible and large-area devices. Benzaldehyde (B42025) derivatives are valuable building blocks in the synthesis of conjugated polymers and small molecules that form the active layers in these devices.

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology that utilizes organic compounds to generate light. The efficiency and stability of OLEDs are highly dependent on the properties of the materials used in their various layers, including the emissive layer, host materials, and charge-transporting layers.

While specific studies detailing the use of 2,4-Difluoro-3-methoxybenzaldehyde in OLEDs are not yet prevalent in publicly available research, its structural motifs suggest potential applications. The difluoro-methoxy substitution pattern could be leveraged to design novel host materials or dopants. Fluorination is a known strategy to increase the triplet energy of host materials, which is crucial for preventing energy back-transfer from phosphorescent emitters and thus enhancing device efficiency. Furthermore, the aldehyde functionality provides a reactive site for the synthesis of more complex molecular structures, such as Schiff bases or the result of Knoevenagel condensations, which can be incorporated into emissive or charge-transporting materials. The synthesis of low molecular weight fluorescent materials from substituted benzaldehydes has been shown to yield compounds with efficient solid-state emission and electroluminescence properties, suggesting a viable path for derivatives of this compound.

Table 1: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Potential Role of this compound Derivative | Rationale |

| Host Material | As a precursor for high triplet energy host materials. | Fluorination can raise the triplet energy level, crucial for efficient phosphorescent OLEDs. |

| Emissive Layer | As a building block for novel fluorescent or phosphorescent emitters. | The aldehyde group allows for synthetic modification to create emissive molecules. |

| Electron-Transport Layer (ETL) | As a precursor for electron-transporting materials. | The electron-withdrawing fluorine atoms can help lower the LUMO energy level, facilitating electron injection and transport. |

| Hole-Transport Layer (HTL) | As a building block for hole-transporting materials. | Modification of the core structure could lead to materials with appropriate HOMO levels for hole transport. |

This table is based on the known functions of similar fluorinated and benzaldehyde-based compounds in OLEDs, as direct research on this compound in this application is limited.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits, printable electronics, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer.

The incorporation of fluorine atoms into organic semiconductors is a widely adopted strategy to enhance their performance and stability. Fluorination can lead to lower LUMO energy levels, which is beneficial for n-type (electron-transporting) semiconductors, and can also promote desirable intermolecular interactions, such as π-π stacking, which facilitates efficient charge transport. The aldehyde group of this compound can be utilized in polymerization reactions, such as Stille or Suzuki coupling, to synthesize conjugated polymers for OFET applications. The development of two-dimensional covalent organic frameworks (COFs) from functionalized monomers is another area where this compound could be employed to create highly ordered semiconducting layers. Research on fluorinated quinoxalineimides has demonstrated that the incorporation of fluorine atoms can improve electron mobilities in n-channel organic semiconductors. rsc.org While direct application of this compound in OFETs has not been extensively reported, the principles of molecular design in this field strongly suggest its potential as a valuable building block.

Table 2: Potential Applications of this compound in OFETs

| OFET Application | Potential Use of this compound | Expected Benefit |

| n-type Semiconductor | As a monomer for the synthesis of electron-transporting polymers. | Fluorine atoms can lower the LUMO energy, enhancing electron mobility and air stability. |

| p-type Semiconductor | As a monomer for hole-transporting polymers through structural modification. | The core structure can be functionalized to achieve suitable HOMO levels for hole transport. |

| Dielectric Layer Modifier | As a component in self-assembled monolayers (SAMs). | The polar groups could modify the semiconductor-dielectric interface to improve device performance. |

This table outlines potential applications based on established principles of OFET material design, acknowledging the absence of specific research on this compound.

Development of New Materials with Enhanced Stability and Optical Properties

The quest for new materials with superior stability and tailored optical properties is a driving force in materials science. Fluorinated organic compounds often exhibit enhanced thermal and chemical stability due to the strength of the carbon-fluorine bond. dtic.mil

The presence of both fluorine and methoxy (B1213986) groups on the benzaldehyde ring of this compound offers a unique opportunity to fine-tune the optical properties of resulting materials. These properties include absorption and emission wavelengths, quantum yields, and non-linear optical (NLO) responses. For instance, cocrystals formed from substituted benzaldehydes have shown promising NLO properties. mdpi.com The aldehyde functionality allows for the incorporation of this fluorinated moiety into a wide range of polymeric and molecular architectures. This could lead to the development of materials for applications such as advanced coatings, optical sensors, and data storage. The synthesis of conjugated polymers incorporating electron-deficient units is a key strategy for developing materials for organic photovoltaics, and the electronic nature of this compound makes it a candidate for such endeavors. nih.gov

Table 3: Research on Related Compounds and Potential Inferences for this compound

| Research Area | Findings on Related Compounds | Potential Inference for this compound |

| Non-Linear Optics | Cocrystals of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) exhibit significant NLO properties. mdpi.com | Derivatives of this compound could be explored for similar NLO applications. |

| Polymer Stability | Fluorination of polydienes enhances their thermal stability. dtic.mil | Polymers synthesized from this compound are expected to exhibit enhanced thermal and chemical stability. |

| Organic Semiconductors | Fluorination of quinoxalineimides improves electron mobility in n-channel OFETs. rsc.org | Conjugated materials derived from this compound may exhibit favorable electron-transporting properties. |

This table draws inferences from existing research on structurally similar compounds to highlight the potential research directions for this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

Currently, dedicated and optimized high-yield synthetic methodologies for 2,4-Difluoro-3-methoxybenzaldehyde are not widely documented in peer-reviewed literature. Research into its synthesis would be a foundational step, likely drawing inspiration from established methods for analogous fluorinated and methoxylated benzaldehydes.

Future exploration could focus on several promising strategies:

Formylation of 1,3-Difluoro-2-methoxybenzene: A primary route would involve the introduction of an aldehyde group onto a 1,3-difluoro-2-methoxybenzene precursor. Classic formylation reactions like the Vilsmeier-Haack reaction (using reagents like phosphorus oxychloride and dimethylformamide) or the Gattermann reaction could be optimized for this specific substrate. google.com

Oxidation of the Corresponding Benzyl (B1604629) Alcohol: If 2,4-difluoro-3-methoxybenzyl alcohol can be synthesized, its selective oxidation to the aldehyde would be a viable pathway. Modern, mild oxidizing agents could be employed to ensure high yields and prevent over-oxidation to the carboxylic acid.

Multi-step Synthesis from Simpler Precursors: A more complex but potentially more controllable approach could start from simpler fluorinated phenols or anisoles, introducing the functional groups sequentially. For instance, a route analogous to the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, which involves cyclization, aromatization, and sequential functional group installation, could be adapted. whiterose.ac.uk

A comparative look at synthetic methods for related compounds suggests that catalyst and solvent choice will be critical in achieving regioselectivity and high efficiency. For example, the synthesis of 2,4-difluorobenzaldehyde (B74705) has been achieved from 1,3-difluorobenzene (B1663923) using an AlCl₃ catalyst under a carbon monoxide atmosphere, a method that could potentially be adapted. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Precursor | Reaction Type | Key Reagents | Potential Challenges |

|---|---|---|---|

| 1,3-Difluoro-2-methoxybenzene | Vilsmeier-Haack Formylation | POCl₃, DMF | Regioselectivity, reaction conditions |

| 2,4-Difluoro-3-methoxybenzyl alcohol | Oxidation | PCC, PDC, or Swern conditions | Availability of starting material, over-oxidation |

Design and Synthesis of New Bioactive Derivatives

A significant emerging trend in medicinal chemistry is the use of fluorinated scaffolds to create novel therapeutic agents. While no specific bioactive derivatives of this compound have been reported, its structure makes it an excellent starting point for generating new chemical entities. The aldehyde group is highly versatile and can be readily converted into a wide array of other functional groups and molecular backbones.

Future research will likely focus on synthesizing derivatives such as:

Schiff Bases and Hydrazones: Condensation of the aldehyde with various amines, hydrazines, or hydrazides can produce Schiff base and hydrazone derivatives. These classes of compounds are well-known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.net

Chalcones and Flavonoids: Aldol (B89426) condensation reactions with substituted acetophenones would yield chalcone (B49325) derivatives, which are precursors to flavonoids and are themselves investigated for anticancer and antioxidant effects.

Reductive Amination Products: Conversion of the aldehyde to an amine via reductive amination would open pathways to a host of new molecules with potential applications as receptor agonists or antagonists.

Heterocyclic Compounds: The compound can serve as a key building block in the synthesis of more complex heterocyclic structures, such as quinazolines or benzosuberones, which are present in many pharmaceutically active compounds. ossila.com The synthesis of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene has been shown to yield potent modulators of the RORγt receptor, a target for autoimmune diseases, highlighting the potential for similar scaffolds. nih.gov

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful, resource-efficient way to predict the physicochemical and biological properties of a molecule before embarking on extensive laboratory work. For this compound, initial computational data is available in public databases like PubChem, but deeper modeling could provide significant insights. uni.lu

Emerging trends in this area include:

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate structural features with biological activity. This can guide the design of more potent and selective compounds.

Molecular Docking Simulations: If a potential biological target is identified, molecular docking can simulate the binding of this compound or its derivatives to the active site. This can help elucidate the mechanism of action and provide a rationale for observed biological activity.

Table 2: Computationally Predicted Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₂O₂ | PubChem nih.gov |

| Molecular Weight | 172.13 g/mol | PubChem nih.gov |

| XlogP | 1.6 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Integration with High-Throughput Screening Technologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a specific biological target. nih.gov As a versatile building block, this compound is an ideal candidate for generating chemical libraries for HTS campaigns. whiterose.ac.uk

Future research directions would involve:

Combinatorial Library Synthesis: Developing a streamlined synthetic protocol to produce a diverse library of derivatives based on the this compound scaffold.

Assay Development: Creating robust and automated assays to measure the effect of the synthesized compounds on specific enzymes, cellular pathways, or whole organisms.

Screening and Hit Identification: Utilizing HTS platforms to screen the compound library to identify "hits"—compounds that show a desired biological effect. These hits would then undergo further validation and optimization. HTS cores at research institutions often provide access to large, diverse compound libraries and the robotic instrumentation necessary for such large-scale screening. agilent.com

The integration of this compound into HTS workflows could accelerate the discovery of new lead compounds for a variety of diseases. The focus would be on identifying agents that are not only potent but also have favorable properties conferred by the difluoro-methoxy-phenyl motif.

Sustainable and Green Chemistry Approaches in Synthesis